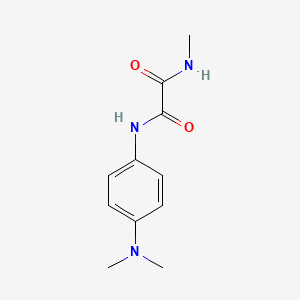

N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide, also known as DMXAA or Vadimezan, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was first discovered in the 1980s and has since been the subject of numerous scientific studies. In

Scientific Research Applications

Antimicrobial Activity

Research on derivatives closely related to N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide has shown significant antimicrobial activity. Ghorab et al. (2017) synthesized a series of compounds from a starting material closely related to the specified chemical, which displayed interesting antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds were found to have a higher activity compared to reference drugs in some cases, highlighting their potential in antimicrobial applications (Ghorab, Soliman, Alsaid, & Askar, 2017).

Synthesis and Chemical Reactions

Another aspect of research involves the reactions of phenylcopper and phenyllithium derivatives, showing the compound's versatility in forming complexes and its potential in organic synthesis. Koten and Noltes (1975) explored the reactions of 2-[(dimethylamino)methyl]phenylcopper and -lithium with cuprous and cupric halides, leading to various products depending on the reaction conditions. This study offers insights into the compound's reactivity and potential applications in synthesis (Koten & Noltes, 1975).

Anticancer Activity

A novel synthetic sulfonamide anticancer agent, closely related to N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide, demonstrated in vitro and in vivo anti-cancer activity against pancreatic cancer cells. Wang et al. (2012) discovered that this compound inhibited cell growth and induced cell cycle arrest in human pancreatic cancer cells, suggesting its potential as a therapeutic agent for pancreatic cancer (Wang et al., 2012).

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) reported on the microwave-assisted synthesis of new pyrazolopyridines derived from a compound similar to N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide. The prepared compounds showed significant antioxidant, antitumor, and antimicrobial activities, suggesting their multifaceted applications in medicinal chemistry (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Fluorescent Molecular Probes

The compound has potential applications in the development of fluorescent molecular probes. Diwu et al. (1997) synthesized diphenyloxazoles with a dimethylamino group, related to N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide, exhibiting strong solvent-dependent fluorescence. These compounds' properties make them suitable for developing ultrasensitive fluorescent molecular probes for biological research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

For instance, similar compounds have been found to undergo significant changes in protonation degree with temperature .

Biochemical Pathways

Related compounds have been found to play a role in various biochemical processes .

Pharmacokinetics

Similar compounds have been found to have specific properties such as freezing point, density, and refractive index .

Result of Action

Similar compounds have been found to have significant effects on cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide. For instance, temperature has been found to significantly impact the protonation degree of similar compounds . Other environmental factors such as pH, presence of other chemicals, and light exposure could also potentially influence the compound’s action.

properties

IUPAC Name |

N'-[4-(dimethylamino)phenyl]-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-12-10(15)11(16)13-8-4-6-9(7-5-8)14(2)3/h4-7H,1-3H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSUTAUIGZVLIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717807.png)

![4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2717811.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2717815.png)

![4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2717816.png)

![Ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2717818.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2717819.png)

![7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2717823.png)

![3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2717827.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2717828.png)